molecular formula C11H15BrO3 B15343040 1-(3-Bromopropoxy)-3,4-dimethoxybenzene CAS No. 3351-57-3

1-(3-Bromopropoxy)-3,4-dimethoxybenzene

Cat. No.: B15343040
CAS No.: 3351-57-3
M. Wt: 275.14 g/mol
InChI Key: LKEVWVMDGMJQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropoxy)-3,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO3. This compound is characterized by a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a 3-bromopropoxy group at the 1 position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3,4-dimethoxybenzene typically involves the reaction of 3,4-dimethoxyphenol with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-3,4-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(3-Bromopropoxy)-3,4-dimethoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3,4-dimethoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The methoxy groups can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

  • 1-(3-Bromopropoxy)-3-methylbenzene
  • 1-(3-Bromopropoxy)-4-chlorobenzene
  • 1-(3-Bromopropoxy)-2,3,5-trimethylbenzene

Comparison: 1-(3-Bromopropoxy)-3,4-dimethoxybenzene is unique due to the presence of two methoxy groups, which influence its reactivity and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns in nucleophilic substitution and oxidation reactions, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

3351-57-3

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

4-(3-bromopropoxy)-1,2-dimethoxybenzene

InChI

InChI=1S/C11H15BrO3/c1-13-10-5-4-9(8-11(10)14-2)15-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3

InChI Key

LKEVWVMDGMJQQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCCCBr)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.